molecular formula C5H3N3O2S2 B2406113 5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol CAS No. 339022-43-4

5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol

Cat. No.: B2406113
CAS No.: 339022-43-4
M. Wt: 201.22
InChI Key: GBZQDTKWZGXBHW-UHFFFAOYSA-N
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Description

5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol typically involves the condensation of imidazole-2-thiones with nitro-substituted aromatic compounds. One common method includes the reaction of imidazole-2-thione with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to cytotoxic effects. Additionally, the thiol group can form disulfide bonds with proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitroimidazo[2,1-b][1,3]thiazole-6-sulfonic acid
  • 5-Nitroimidazo[2,1-b][1,3]thiazole-6-amine
  • 5-Nitroimidazo[2,1-b][1,3]thiazole-6-methyl

Uniqueness

5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol is unique due to its thiol group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both nitro and thiol groups allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

5-nitroimidazo[2,1-b][1,3]thiazole-6-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2S2/c9-8(10)4-3(11)6-5-7(4)1-2-12-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZQDTKWZGXBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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